

Styraxlignolide F: A Technical Overview of its Properties and Bioactivity

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Compound of Interest

Compound Name: *Styraxlignolide F*

Cat. No.: *B1338989*

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Dated: November 18, 2025

Abstract

Styraxlignolide F is a naturally occurring dibenzyl-γ-butyrolactone lignan isolated from the stem bark of *Styrax japonica*. This technical guide provides a comprehensive overview of its chemical properties, including its CAS number and molecular weight, and summarizes the current, albeit limited, scientific understanding of its biological activities. This document details the reported antioxidant capacity of related styraxlignolides and outlines general experimental protocols relevant to the assessment of its potential anti-inflammatory, anticancer, and antimicrobial properties. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

Styraxlignolide F is a complex organic molecule with the chemical formula $C_{27}H_{34}O_{11}$. Key identifying information and physical properties are summarized in the table below. The compound is described as a powder and is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.

Property	Value	Source
CAS Number	823214-06-8	[1][2]
Molecular Weight	534.6 g/mol	[3][4]
Molecular Formula	C ₂₇ H ₃₄ O ₁₁	[3][4]
Physical Description	Powder	
Source	Styrax japonica	[3]
Solubility	DMSO, Pyridine, Methanol, Ethanol	

Biological Activities and Experimental Data

Styraxlignolide F has been noted for its potential therapeutic properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities. However, detailed primary research specifically on **Styraxlignolide F** is limited. The most concrete evidence of its bioactivity comes from a study on related lignans isolated from *Styrax japonica*.

Antioxidant Activity

A study by Min et al. (2004) investigated the radical-scavenging activity of several lignans from *Styrax japonica* using a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. While the study provides specific data for styraxlignolides C, D, and E, it is important to note that these are isomers of **Styraxlignolide F**. The study reported weak radical-scavenging activity for these related compounds.[2]

Compound	IC ₅₀ (μM) in DPPH Assay
Styraxlignolide C	380
Styraxlignolide D	278
Styraxlignolide E	194
(-)-Pinoresinol glucoside	260

Data from Min et al., Journal of Natural Products, 2004.[2]

Anti-inflammatory, Anticancer, and Antimicrobial Activities

While various sources suggest that **Styraxlignolide F** possesses anti-inflammatory, anticancer, and broad-spectrum antimicrobial (antibacterial and antifungal) properties, specific experimental data from primary literature, such as IC₅₀ values for cytotoxicity or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity, are not readily available in the public domain.[3] Further research is required to substantiate these claims and elucidate the mechanisms of action.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough investigation of **Styraxlignolide F**'s biological activities. These are generalized protocols and would require optimization for the specific compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol is based on the methodology that was likely used to assess the antioxidant activity of related styraxlignolides.

Objective: To determine the free radical scavenging capacity of **Styraxlignolide F**.

Materials:

- **Styraxlignolide F**
- DPPH (1,1-diphenyl-2-picrylhydrazyl)
- Methanol or Ethanol
- 96-well microplate
- Microplate reader
- Ascorbic acid (positive control)

Procedure:

- Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
- Preparation of test compound: Prepare a stock solution of **Styraxlignolide F** in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of concentrations.
- Assay:
 - To each well of a 96-well plate, add 100 µL of the DPPH solution.
 - Add 100 µL of the various concentrations of **Styraxlignolide F** or ascorbic acid to the wells.
 - For the blank, add 100 µL of the solvent instead of the test compound.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

Objective: To assess the ability of **Styraxlignolide F** to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- **Styraxlignolide F**
- RAW 264.7 macrophage cell line

- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- Griess Reagent
- 96-well cell culture plate
- Cell viability assay kit (e.g., MTT)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.
- Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Treatment:
 - Pre-treat the cells with various concentrations of **Styraxlignolide F** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
- Nitrite Measurement:
 - After incubation, collect the cell culture supernatant.
 - Mix an equal volume of the supernatant with Griess Reagent.
 - Incubate at room temperature for 10-15 minutes.
 - Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

- **Cell Viability:** Perform a cell viability assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Anticancer Activity: MTT Assay on MCF-7 Breast Cancer Cells

Objective: To evaluate the cytotoxic effect of **Styraxlignolide F** on a cancer cell line.

Materials:

- **Styraxlignolide F**
- MCF-7 human breast cancer cell line
- Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plate

Procedure:

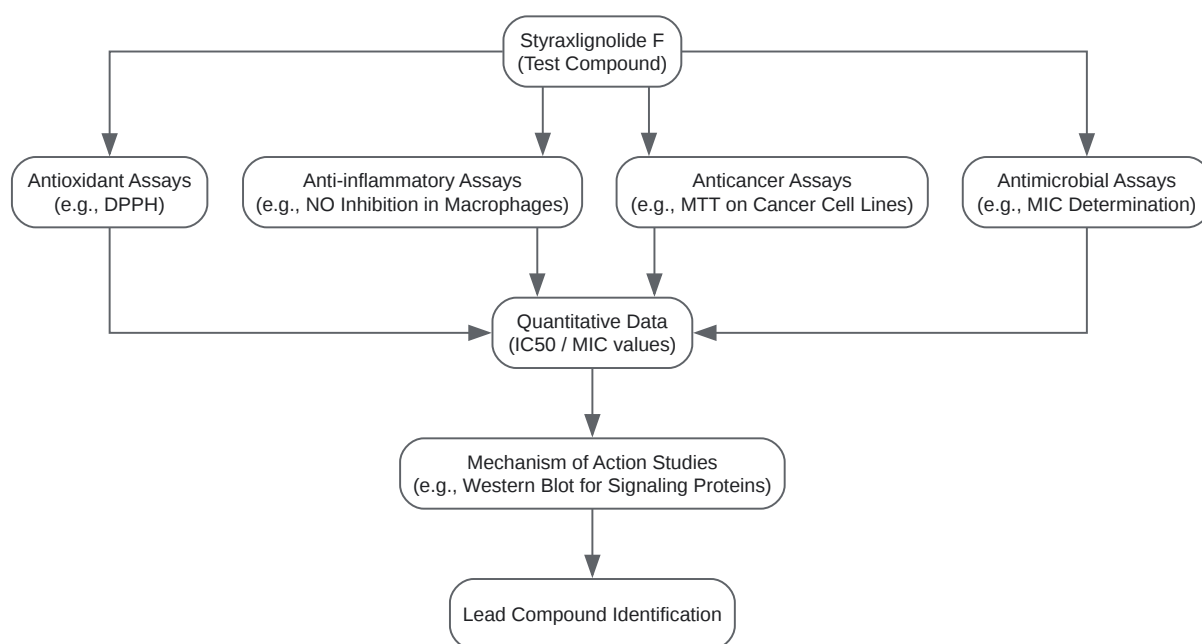
- **Cell Seeding:** Seed MCF-7 cells in a 96-well plate and allow them to attach overnight.
- **Treatment:** Treat the cells with various concentrations of **Styraxlignolide F** for 24, 48, or 72 hours. Include an untreated control.
- **MTT Addition:** After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
- **Formazan Solubilization:** Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- **Measurement:** Measure the absorbance at approximately 570 nm.

- Calculation: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Logical Relationships

While specific signaling pathways for **Styraxlignolide F** have not been experimentally elucidated, its potential anti-inflammatory effects could be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

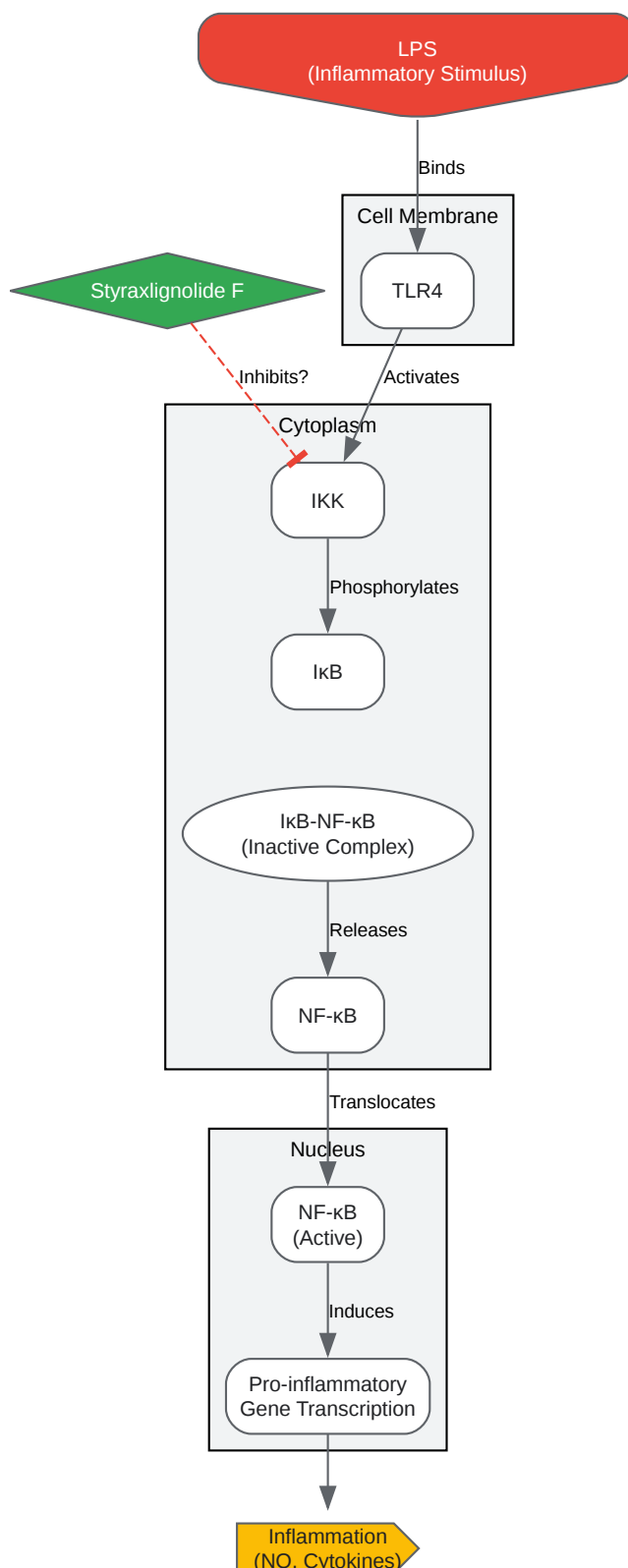
General Experimental Workflow for Bioactivity Screening



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Caption: A logical workflow for the initial biological screening of **Styraxlignolide F**.

Hypothesized Anti-inflammatory Signaling Pathway



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Caption: Hypothesized mechanism of **Styraxlignolide F** in the NF- κ B signaling pathway.

Conclusion and Future Directions

Styraxlignolide F is a lignan with a defined chemical structure that has been anecdotally associated with several promising biological activities. The available data from primary research is currently sparse, with quantitative antioxidant data only available for its isomers. To fully realize the therapeutic potential of **Styraxlignolide F**, rigorous scientific investigation is paramount. Future research should focus on:

- **Confirmation of Bioactivities:** Conducting detailed in vitro studies to confirm and quantify its anti-inflammatory, anticancer, and antimicrobial effects.
- **Mechanism of Action:** Elucidating the specific molecular targets and signaling pathways through which **Styraxlignolide F** exerts its biological effects.
- **In Vivo Studies:** Progressing to animal models to evaluate the efficacy, pharmacokinetics, and safety profile of the compound.

This technical guide serves as a starting point for these future investigations, providing the necessary foundational information and experimental frameworks.

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- To cite this document: BenchChem. [Styraxlignolide F: A Technical Overview of its Properties and Bioactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338989#styraxlignolide-f-cas-number-and-molecular-weight]

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